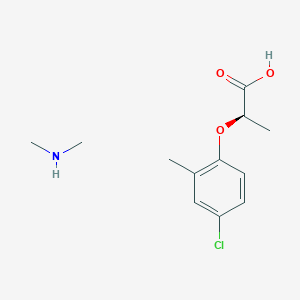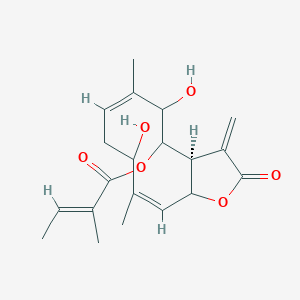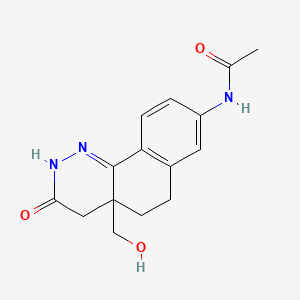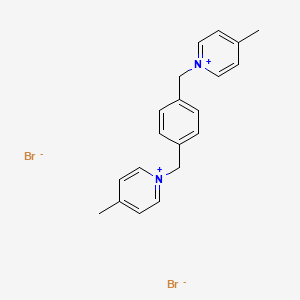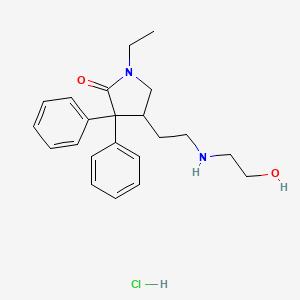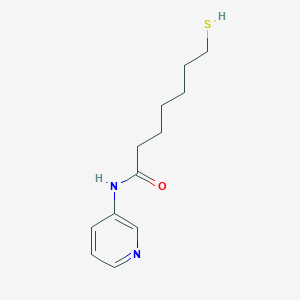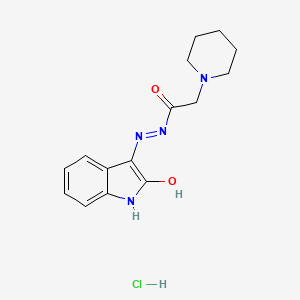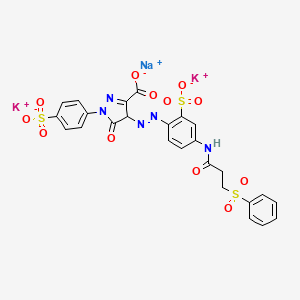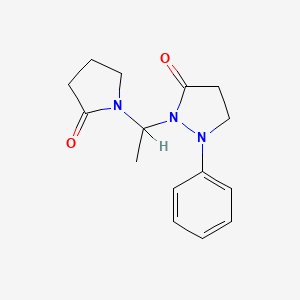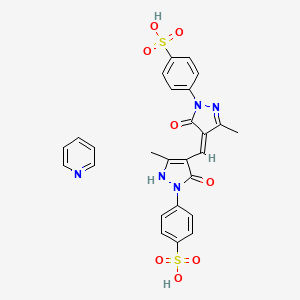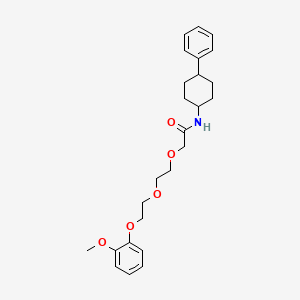
cis-2-(2-(2-(o-Methoxyphenoxy)ethoxy)ethoxy)-N-(4-phenylcyclohexyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-2-(2-(2-(o-Methoxyphenoxy)ethoxy)ethoxy)-N-(4-phenylcyclohexyl)acetamide is a complex organic compound with potential applications in various fields of chemistry, biology, medicine, and industry. This compound features multiple functional groups, including ether and amide linkages, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cis-2-(2-(2-(o-Methoxyphenoxy)ethoxy)ethoxy)-N-(4-phenylcyclohexyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as o-methoxyphenol and 4-phenylcyclohexylamine. These intermediates are then subjected to etherification and amidation reactions under controlled conditions to yield the final product. Common reagents used in these reactions include alkyl halides, base catalysts, and coupling agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
cis-2-(2-(2-(o-Methoxyphenoxy)ethoxy)ethoxy)-N-(4-phenylcyclohexyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine or the ether linkages to alcohols.
Substitution: Nucleophilic substitution reactions can replace specific functional groups with other substituents, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which cis-2-(2-(2-(o-Methoxyphenoxy)ethoxy)ethoxy)-N-(4-phenylcyclohexyl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to receptors, enzymes, or other biomolecules, leading to modulation of biological processes. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- cis-2-(2-(2-(o-Methoxyphenoxy)ethoxy)ethoxy)-N-(4-phenylcyclohexyl)acetamide
- This compound analogs
- Other phenoxyethoxy derivatives
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Número CAS |
70265-50-8 |
|---|---|
Fórmula molecular |
C25H33NO5 |
Peso molecular |
427.5 g/mol |
Nombre IUPAC |
2-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]-N-(4-phenylcyclohexyl)acetamide |
InChI |
InChI=1S/C25H33NO5/c1-28-23-9-5-6-10-24(23)31-18-17-29-15-16-30-19-25(27)26-22-13-11-21(12-14-22)20-7-3-2-4-8-20/h2-10,21-22H,11-19H2,1H3,(H,26,27) |
Clave InChI |
DNWCNHNLMQXSRK-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1OCCOCCOCC(=O)NC2CCC(CC2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


